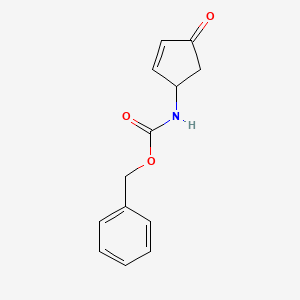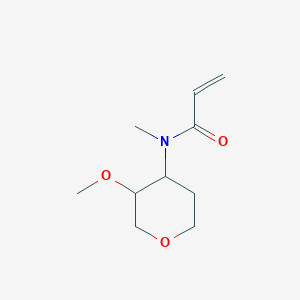![molecular formula C28H30ClN3O2S B2635946 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 866144-94-7](/img/structure/B2635946.png)
2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C28H30ClN3O2S and its molecular weight is 508.08. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of quinazolinimine derivatives, including compounds similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine, has led to the development of novel methods and compounds with potential biological activities. These investigations focus on the creation of sulfinyl, sulfanyl, and sulfonyl derivatives through various synthetic routes, highlighting the versatility and reactivity of these compounds for further chemical transformations.
For instance, the synthesis of new sulfinylcinnolines, quinoxalines, quinazolines, and phtalazines starting from halogenobenzodiazine derivatives has been explored, leading to the development of sulfoxide derivatives of benzodiazines through a one-step conversion to sulfanyl benzodiazines followed by oxidation. This process demonstrates an efficient pathway for generating compounds with diverse functional groups in moderate to good yields (Fur et al., 2004).
Similarly, the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones under palladium-catalyzed Buchwald–Hartwig coupling reaction showcases a versatile method for introducing various functional groups into the quinazolinone framework. This method has been utilized to synthesize compounds with significant anticancer activity, illustrating the potential biomedical applications of these derivatives (Nowak et al., 2015).
Chemiluminescence and Biological Activity
Additionally, the study of the base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has revealed their potential for chemiluminescence applications. This research provides insight into the structural factors influencing the light-emitting properties of these compounds, which could be exploited for analytical and imaging purposes (Watanabe et al., 2010).
Furthermore, the synthesis and evaluation of novel triazinone derivatives for larvicidal and antimicrobial activities demonstrate the broader applicability of similar quinazolinimine compounds in addressing public health concerns. These studies not only highlight the chemical diversity attainable through synthetic modifications but also the potential of these compounds to serve as leads for the development of new therapeutic agents (Kumara et al., 2015).
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O2S/c1-28(2,3)20-12-10-18(11-13-20)17-35-27-31-23-15-25(34-5)24(33-4)14-21(23)26(30)32(27)16-19-8-6-7-9-22(19)29/h6-15,30H,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHUBMLKNXBGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=CC=C4Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)

![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)
![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)


![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)
